1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone
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Overview
Description
1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone is an organic compound with a complex structure that includes hydroxy, methoxy, and oxopropoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone typically involves multiple steps. One common method includes the hydroxylation of a carbonyl compound to introduce the hydroxy functional group. This is followed by a condensation reaction with formaldehyde to link the hydroxy groups, and finally, a dimethyl etherification reaction to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxopropoxy group can be reduced to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity or interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2’-Hydroxy-4’,6’-dimethoxy-3’-methylacetophenone
- 1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-butanone
Comparison: 1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone is unique due to its specific functional groups and structural arrangement. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-hydroxy-4,6-dimethoxy-3-propanoylphenyl) propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-5-8(15)12-9(18-3)7-10(19-4)14(13(12)17)20-11(16)6-2/h7,17H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVIDCOUQPRFCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1OC)OC)OC(=O)CC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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